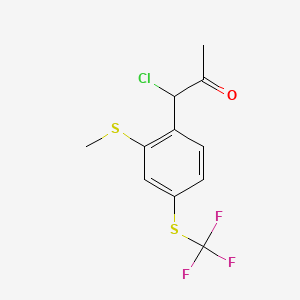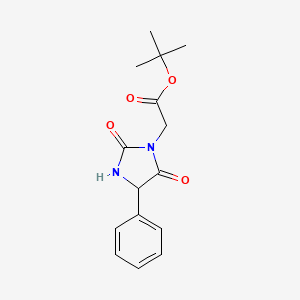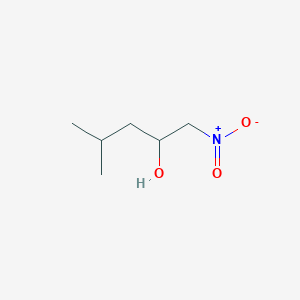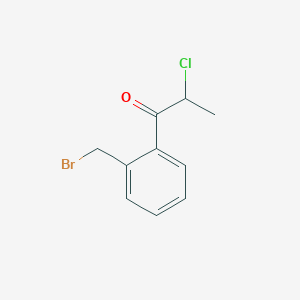
1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one is an organic compound characterized by the presence of a bromomethyl group attached to a phenyl ring, along with a chloropropanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 2-chloropropan-1-one in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions: 1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products:
Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
科学研究应用
1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential use in the development of new drugs due to its ability to form various bioactive compounds through chemical modifications.
Biological Studies: Employed in the study of enzyme mechanisms and protein interactions, particularly in the context of nucleophilic substitution reactions.
Industrial Applications: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable site for nucleophilic attack. The compound can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity is exploited in various chemical and biological applications, where the compound acts as a key intermediate or modifying agent.
相似化合物的比较
Phenacyl Bromide: Similar in structure but lacks the chloropropanone moiety.
Benzyl Bromide: Contains a bromomethyl group attached to a benzene ring but lacks additional functional groups.
2-Bromo-1-phenylethanone: Similar structure but with a different substitution pattern.
Uniqueness: 1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one is unique due to the presence of both bromomethyl and chloropropanone groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to similar compounds.
属性
分子式 |
C10H10BrClO |
|---|---|
分子量 |
261.54 g/mol |
IUPAC 名称 |
1-[2-(bromomethyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H10BrClO/c1-7(12)10(13)9-5-3-2-4-8(9)6-11/h2-5,7H,6H2,1H3 |
InChI 键 |
ZOGZUQDWGOUMDI-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC=CC=C1CBr)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


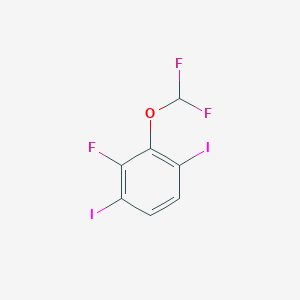
![N-[3-(morpholin-4-yl)propyl]-2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14059433.png)
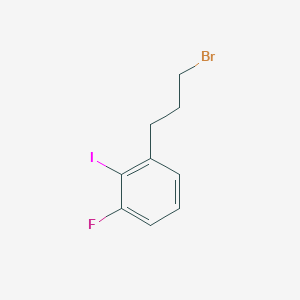
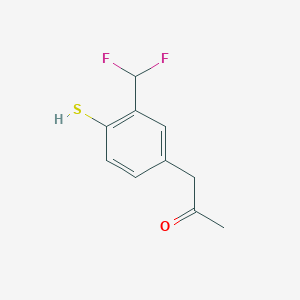
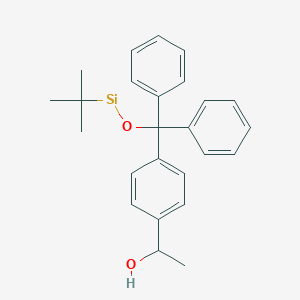

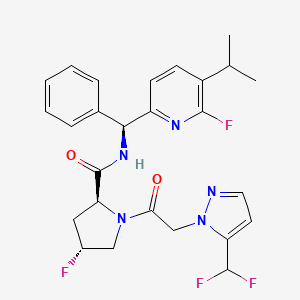
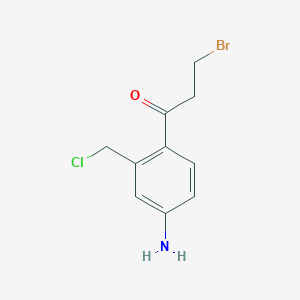
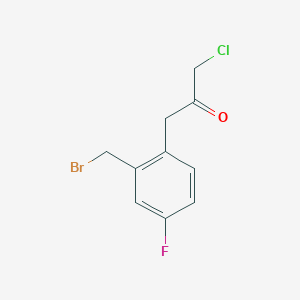
![9-Methoxy-2,3,4,5-tetrahydro-6H-benzo[B]oxocin-6-one](/img/structure/B14059482.png)
